2-chloro-N,N-dimethyl-3-nitropyridin-4-amine
Description
Properties
Molecular Formula |
C7H8ClN3O2 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C7H8ClN3O2/c1-10(2)5-3-4-9-7(8)6(5)11(12)13/h3-4H,1-2H3 |
InChI Key |
VEHQLCXTIQUNJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by chlorination and amination. One common method starts with the nitration of 4-chloropyridine to form 2-chloro-3-nitropyridine. This intermediate is then subjected to a reaction with dimethylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like acetonitrile and catalysts such as benzyltriethyl ammonium chloride are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of various substituted pyridines.
Reduction: Formation of 2-chloro-N,N-dimethyl-3-aminopyridin-4-amine.
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These properties make it a versatile compound in various chemical reactions and biological processes .
Comparison with Similar Compounds
The compound is compared to structurally related pyridine and pyrimidine derivatives, focusing on substituent positions, electronic effects, and applications.
Structural Analogs in Pyridine Derivatives
N,N-Dimethyl-3-nitropyridin-2-amine
- Key Differences : Lacks the chloro substituent at position 2.
- Impact : The absence of chlorine reduces electrophilicity at position 2, limiting SNAr reactivity compared to the target compound. This analog is primarily used in polymer chemistry and ligand synthesis .
2-Chloro-5-nitropyridin-4-amine
- Key Differences: Nitro group at position 5 (vs. 3) and an amino group (vs. dimethylamino) at position 3.
- Impact: The amino group participates in hydrogen bonding, increasing solubility in polar solvents. The nitro group at position 5 directs electrophilic substitution to position 3, unlike the target compound’s nitro at position 3, which activates position 4 .
2-Methoxy-3-nitropyridin-4-amine
- Key Differences : Methoxy group replaces chloro at position 2.
- Impact : The electron-donating methoxy group deactivates the ring, reducing reactivity toward SNAr. This compound is less favored in drug synthesis but used in dye chemistry .
Pyrimidine-Based Analogs
4-Chloro-N,N-dimethylpyrimidin-2-amine
- Key Differences : Pyrimidine ring (6-membered, two nitrogen atoms) instead of pyridine.
- Impact : The additional nitrogen alters electronic distribution, enhancing hydrogen-bonding capacity. This analog is used in kinase inhibitor synthesis .
Physicochemical and Reactivity Comparison
Electronic and Steric Effects
- Nitro Group Position :
- Chloro vs. Methoxy :
- Dimethylamino vs. Amino: Dimethylamino increases steric hindrance and lipophilicity, favoring membrane permeability in drug candidates .
Biological Activity
2-Chloro-N,N-dimethyl-3-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈ClN₃O₂, with a molecular weight of approximately 201.61 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 2-position, a nitro group at the 3-position, and dimethylamino groups that enhance its solubility and reactivity. The presence of both electron-withdrawing (nitro and chloro groups) and electron-donating (dimethylamino group) substituents contributes to its unique reactivity profile and biological activity.
Antimicrobial Properties
Research indicates that compounds within the nitropyridine class, including this compound, exhibit significant antimicrobial activity . This compound has been identified as an intermediate in the synthesis of drugs targeting bacterial infections. Its effectiveness against various pathogens suggests potential therapeutic applications in treating infectious diseases.
Immunomodulatory Effects
This compound has been investigated for its role as an agonist for Toll-like receptor 7 (TLR7), which is crucial in mediating immune responses. In vitro studies reveal that derivatives can induce interferon-alpha production in human peripheral blood mononuclear cells (PBMCs), indicating potential applications in immunotherapy and as vaccine adjuvants.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may interact with various biological targets. Additionally, the chlorine atom allows for further functionalization, enhancing the compound's ability to participate in biochemical pathways.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-N,N-dimethylpyridin-4-amines | Similar amine substitution | Antibacterial properties |
| 3-Nitropyridine | Nitro group at position 3 | Anticancer activity |
| 2-Chloropyridine | Chlorine substitution without nitro group | Used in various organic syntheses |
| N,N-Dimethylpyridin-4-amines | Lacks chlorine but has dimethyl groups | Neuroactive properties |
This table illustrates the diversity within the pyridine family and highlights how specific functional groups enhance reactivity and biological profiles.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- TLR7 Agonistic Activity : A study demonstrated that certain chlorinated nitropyridines exhibited selective TLR7 agonistic activity without triggering pro-inflammatory cytokine responses, making them suitable candidates for vaccine adjuvants.
- Kinase Inhibition : Investigations into related compounds showed promising results as inhibitors of specific kinases such as p70S6Kβ, indicating pathways for further drug development.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
